溴环丙烷

描述

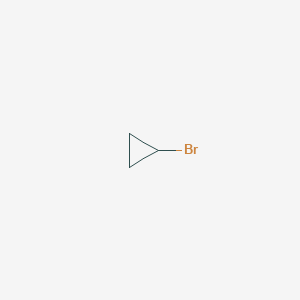

Bromocyclopropane is an organic compound with the molecular formula C₃H₅Br. It is a brominated derivative of cyclopropane, characterized by a three-membered ring structure with a bromine atom attached to one of the carbon atoms. This compound is of interest due to its reactivity and its role as an intermediate in various chemical syntheses .

科学研究应用

Bromocyclopropane has several applications in scientific research:

Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Drug Development: Bromocyclopropane is used in the development of drugs due to its ability to form stable cyclopropyl groups, which are important in medicinal chemistry.

Material Science: It is used in the production of cyclopropyl boric acid and other materials.

作用机制

Bromocyclopropane, also known as Cyclopropyl bromide, is an organobromine compound with the chemical formula C3H5Br . It is a member of the haloalkane family .

Target of Action

Bromocyclopropane has been shown to have receptor activity against 5-membered heteroaryl compounds . The clinical relevance of this interaction is currently unknown .

Mode of Action

It is known to interfere with the production of prostaglandins and nitric oxide , which are important for various physiological processes including inflammation and vasodilation.

Biochemical Pathways

Bromocyclopropane is involved in several biochemical pathways. It can react with magnesium to form cyclopropylmagnesium bromide, a Grignard reagent . This reaction only yields about 25–30% of the grignard reagent, with nearly as much cyclopropane formed by alternate reactions on the metal surface .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in chloroform and methanol .

Result of Action

It is known that the compound can isomerize on heating to produce 1-bromopropene and 3-bromopropene .

Action Environment

The action, efficacy, and stability of Bromocyclopropane can be influenced by various environmental factors. For instance, the compound is a flammable liquid that causes skin irritation and serious eye irritation . Its storage temperature is recommended to be 2-8°C . Furthermore, the compound’s reactivity can be influenced by the presence of other substances, such as magnesium .

生化分析

Biochemical Properties

It is known that Bromocyclopropane can react with magnesium to form a Grignard reagent, although this reaction is not highly efficient . The nature of its interactions with enzymes, proteins, and other biomolecules remains largely unexplored.

Molecular Mechanism

It is known that Bromocyclopropane can undergo isomerization when heated to produce 1-bromopropene and 3-bromopropene . The details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be discovered.

准备方法

Bromocyclopropane can be synthesized through several methods:

Hunsdiecker Reaction: This method involves the reaction of silver cyclopropanecarboxylate with bromine in dichlorodifluoromethane at low temperatures, yielding bromocyclopropane.

Cyclopropanation of Alkenes: Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of an organosilicon reductant can produce bromocyclopropane.

Decomposition of Peroxides: The decomposition of the peroxide of cyclopropanecarboxylic acid in the presence of carbon tetrabromide also yields bromocyclopropane.

Industrial production methods typically involve the Hunsdiecker reaction due to its relatively straightforward procedure and moderate yields.

化学反应分析

Bromocyclopropane undergoes various chemical reactions, including:

Substitution Reactions: Bromocyclopropane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.

Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of more complex cyclopropane derivatives.

Cyclopropanation Reactions: Bromocyclopropane can be used in cyclopropanation reactions to form cyclopropyl derivatives.

Common reagents used in these reactions include bases, organometallic reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

Bromocyclopropane can be compared with other halogenated cyclopropanes, such as chlorocyclopropane and iodocyclopropane. While all these compounds share the cyclopropane ring structure, their reactivity differs due to the nature of the halogen atom attached:

Chlorocyclopropane: Less reactive than bromocyclopropane due to the stronger carbon-chlorine bond.

Iodocyclopropane: More reactive than bromocyclopropane due to the weaker carbon-iodine bond.

Bromocyclopropane is unique in its balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

属性

IUPAC Name |

bromocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXYJYDRLBPHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063418 | |

| Record name | Cyclopropane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclopropyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4333-56-6 | |

| Record name | Bromocyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropane, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocyclopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropane, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of bromocyclopropane?

A1: Bromocyclopropane (also known as cyclopropyl bromide) has the molecular formula C3H5Br and a molecular weight of 120.98 g/mol.

Q2: What spectroscopic data is available for bromocyclopropane?

A2: Extensive spectroscopic data, including infrared, Raman, and mass spectra, have been reported for bromocyclopropane. Key findings include the assignment of all 21 normal modes of vibration. [] Additionally, studies have analyzed its dissociative ionization and Coulomb explosion patterns using time-of-flight mass spectrometry and imaging techniques. []

Q3: How does bromocyclopropane behave under shockwave conditions?

A3: Research suggests that bromocyclopropane may be a candidate for shock-induced reaction studies. [] Further research is needed to understand its behavior and potential reactions under such extreme conditions.

Q4: Can bromocyclopropane be used in the synthesis of cyclopropenes?

A4: Yes, bromocyclopropanes can be converted to cyclopropenes via a base-assisted 1,2-elimination reaction. Using a catalytic amount of 18-crown-6 in ethereal solvents has been shown to improve yields, particularly for hydrophilic cyclopropenes. [, ]

Q5: How can bromocyclopropane be used in the synthesis of medium-sized rings?

A5: Bromocyclopropanes can be transformed into medium-sized rings through an intriguing process. First, they are converted in situ to cyclopropenes. Then, an intramolecular nucleophilic addition to the cyclopropene takes place. This exo-trig cyclization occurs with high diastereoselectivity, yielding cis-fused bicyclic products with ring sizes ranging from 7 to 10 members. []

Q6: Have there been any computational studies on bromocyclopropane complexes?

A6: Yes, density functional theory (DFT) calculations have been employed to study hydrogen-bonded complexes of pentachlorocyclopropane with various bases. [] These studies, focusing on C-H---N hydrogen bonds, showed good agreement between theoretical calculations and experimental observations. While not directly on bromocyclopropane, this research highlights the applicability of computational methods for studying related cyclopropane derivatives.

Q7: How do substituents on bromocyclopropane affect its reactivity?

A7: Research indicates that the presence and nature of substituents significantly impact the reactivity of bromocyclopropane. For instance, geminal dibromocyclopropanes attached to 6-, 7-, or 8-membered rings readily convert to their geminal endo-lithio-exo-bromo derivatives upon treatment with butyllithium at -95°C. [, ] This reactivity is further influenced by the specific substituents and reaction conditions.

Q8: How does the stereochemistry of bromocyclopropane influence its reactions?

A8: The stereochemistry of bromocyclopropane plays a crucial role in determining reaction outcomes. For example, studies on the formal nucleophilic substitution of bromocyclopropanes with various nucleophiles highlight the impact of stereochemistry on diastereoselectivity. [, , , ] Control over stereochemistry allows access to specific diastereomers of cyclopropyl derivatives, showcasing its importance in synthetic applications.

Q9: Is there information available regarding the stability of bromocyclopropane under different conditions?

A9: While specific stability data for bromocyclopropane might require further investigation, related studies provide insights. For instance, lithium cyclopropyl(phenylthio)cuprate, a reagent derived from bromocyclopropane, exhibits greater stability compared to lithium dicyclopropylcuprate, which tends to decompose upon prolonged storage at -78 °C. [] This suggests that the stability of bromocyclopropane derivatives can be influenced by the nature of the substituents and the surrounding chemical environment.

A9: The provided research articles primarily focus on the synthesis and reactivity of bromocyclopropane and its derivatives. As such, information pertaining to pharmacological properties like PK/PD, efficacy, toxicity, and drug delivery is not available within the scope of these studies. Further research is needed to explore these aspects.

Q10: What analytical methods are used to characterize bromocyclopropane and its derivatives?

A12: Various analytical techniques are employed to characterize bromocyclopropane and its reaction products. Gas chromatography (GC) proves valuable in analyzing the composition of reaction mixtures, as demonstrated in studies on Grignard reagent formation and thermal rearrangements. [, ] X-ray analysis has been utilized to determine the crystal structures of brominated cyclopropane derivatives. [] Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, serves as a powerful tool for elucidating the structure and stereochemistry of these compounds. [, ] Additionally, infrared (IR) spectroscopy contributes to understanding the vibrational modes and functional groups present in these molecules. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)

![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)